N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide is a synthetic organic compound belonging to the class of diarylthiazoles. These compounds are known for their potential biological activities, particularly as inhibitors of the B-Raf kinase, a key player in the mitogen-activated protein kinase (MAPK) pathway. [] The MAPK pathway is frequently dysregulated in cancer, contributing to uncontrolled cell growth and proliferation. [] Therefore, diarylthiazoles like N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide have been extensively studied for their potential as anticancer agents. []
Mechanism of Action
Subtype selectivity: The compound might exhibit selectivity towards specific B-Raf mutants, such as the V600E mutation commonly found in melanoma. []
Applications
Anticancer drug development: The compound could be investigated as a potential therapeutic agent for cancers driven by B-Raf mutations, such as melanoma. []
Compound Description: This compound is a thiazole derivative synthesized by reacting 4-tert-butyl-5-(4-chlorobenzyl)-2-aminothiazole with 2,6-difluorobenzoic acid. [] Its crystal structure was determined by single-crystal X-ray diffraction. [] Preliminary biological tests revealed good antitumor activity, with an IC50 of 0.046 μmol/mL against the Hela cell line. []
Relevance:This compound shares a similar core structure with N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide, both possessing a thiazole ring directly linked to a 2,6-difluorobenzamide moiety. [] The main structural difference lies in the substituents at the 4 and 5 positions of the thiazole ring. While N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide bears a tert-butyl group at position 4 and a 4-chlorobenzyl group at position 5, the target compound N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide features a 2,5-dichlorothiophen-3-yl group at position 4.
Compound Description:This compound, also known as MTIP, is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist with potential for clinical development in alcoholism treatment. [] MTIP exhibits subnanomolar affinities for inhibiting 125I-sauvagine binding to rat pituitary membranes and cloned human CRF1, demonstrating its high selectivity for CRF1 receptors. [] Notably, MTIP showed efficacy in animal models of alcoholism, including blocking excessive alcohol self-administration and reinstatement of stress-induced alcohol seeking in dependent rats. []
Relevance:Although MTIP possesses a more complex structure than N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide, they both belong to the class of thiazole derivatives. [] Both compounds feature a 4-chloro substituted thiazole ring, suggesting shared structural features despite their divergent biological targets.
Compound Description:This series of compounds represents a group of novel thiazole derivatives synthesized and evaluated for their anticancer activity against 60 different cancer cell lines. [] The compounds exhibited notable activity and high selectivity against melanoma cell lines, with some also showing activity against breast cancer. []
Relevance:These compounds share a common structural motif with N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide: a thiazole ring connected to an acetamide group via a sulfur linker. [] The primary structural differences lie in the substituents on the thiazole ring and the presence of the triazole moiety in the 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. This structural similarity and shared focus on anticancer activity highlight the relevance of these compounds to the target compound.
Compound Description:This compound, commercially known as Dabrafenib, is a potent and selective B-Raf inhibitor used for treating cancers with BRAF V600 mutations. [, ] Dabrafenib is primarily metabolized via oxidation of the t-butyl group, resulting in the formation of hydroxy-dabrafenib, followed by further oxidation to carboxy-dabrafenib and subsequent decarboxylation to desmethyl-dabrafenib. [] This decarboxylation process is proposed to involve the aryl nitrogen, facilitating carbon-carbon bond cleavage. []
Relevance:This compound shares a close structural relationship with N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide. Both compounds contain a central thiazole ring linked to a 2,6-difluorobenzenesulfonamide group. [, ] The key difference lies in the substituent at position 4 of the thiazole ring: N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide has a complex substituted pyrimidine ring, while N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide features a 2,5-dichlorothiophene ring.
Compound Description:This series of compounds represents a group of benzamide derivatives with varying substituents on the benzamide ring. [] The structural characterization of these compounds revealed that the fused six-membered ring in each molecule adopts a half-chair conformation. [] Interestingly, in some of these compounds, the six-membered ring exhibits conformational disorder due to the presence of two sets of atomic sites with different occupancies. [] The study delved into the effects of substituents on the benzamide ring on the molecular conformations and supramolecular aggregation of these compounds. []
Relevance:While structurally distinct from N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide, these compounds are relevant as they highlight the importance of substituent effects on the benzamide moiety, which is also present in the target compound. [] Understanding the impact of different substituents on the conformation and intermolecular interactions of benzamide derivatives can provide insights into the structural behavior and potential activity of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.